molecular formula C3H11Br2N3S B3260029 Mercaptoethylguanidine (MEG) dihydrobromide CAS No. 32665-11-5

Mercaptoethylguanidine (MEG) dihydrobromide

Cat. No. B3260029
CAS RN: 32665-11-5
M. Wt: 281.02
InChI Key: KFDRKDSAUNIOQJ-UHFFFAOYSA-N
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Description

Mercaptoethylguanidine (MEG) dihydrobromide is a selective inhibitor of the inducible nitric oxide synthase and a peroxynitrite scavenger . It has anti-inflammatory properties, including direct inhibition of COX activity and potent scavenging of hydroxyl radicals and peroxynitrite . It is active in vivo and has potential for inflammatory bowel diseases research .


Molecular Structure Analysis

The molecular weight of Mercaptoethylguanidine (MEG) dihydrobromide is 281.01 g/mol . The chemical formula is C3H11Br2N3S .


Physical And Chemical Properties Analysis

Mercaptoethylguanidine (MEG) dihydrobromide is a solid substance that is soluble in water up to 100 mM .

Mechanism of Action

Mercaptoethylguanidine (MEG) dihydrobromide acts as a selective inhibitor of the inducible nitric oxide synthase and a peroxynitrite scavenger . It has anti-inflammatory properties, including direct inhibition of COX activity and potent scavenging of hydroxyl radicals and peroxynitrite . It is active in vivo and has potential for inflammatory bowel diseases research .

properties

IUPAC Name

2-(2-sulfanylethyl)guanidine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.2BrH/c4-3(5)6-1-2-7;;/h7H,1-2H2,(H4,4,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRKDSAUNIOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercaptoethylguanidine (MEG) dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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